Methyl 3-bromo-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC17693478
Molecular Formula: C12H13BrN2O2S
Molecular Weight: 329.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrN2O2S |
|---|---|
| Molecular Weight | 329.21 g/mol |
| IUPAC Name | methyl 3-bromo-4-methyl-6-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C12H13BrN2O2S/c1-5(2)9-7(12(16)17-4)6(3)8-10(13)15-18-11(8)14-9/h5H,1-4H3 |
| Standard InChI Key | SSTANXCSIFMKIE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC(=C1C(=O)OC)C(C)C)SN=C2Br |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, methyl 3-bromo-4-methyl-6-propan-2-yl- thiazolo[5,4-b]pyridine-5-carboxylate, reflects its intricate architecture. Its molecular formula, , corresponds to a molecular weight of 329.21 g/mol. Key structural elements include:
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A thiazolo[5,4-b]pyridine core, where a thiazole ring (a five-membered ring containing sulfur and nitrogen) is fused to a pyridine ring at positions 5 and 4.
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Substituents at positions 3 (bromine), 4 (methyl), 5 (methyl ester), and 6 (isopropyl group).
The Canonical SMILES string, CC1=C2C(=NC(=C1C(=O)OC)C(C)C)SN=C2Br, encodes this arrangement, while the Standard InChIKey (SSTANXCSIFMKIE-UHFFFAOYSA-N) facilitates database searches. The bromine atom enhances reactivity for cross-coupling reactions, while the ester group may influence bioavailability or serve as a synthetic handle for derivatization.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, as outlined in studies on analogous thiazolo[5,4-b]pyridine derivatives . A representative route includes:
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Initial Halogenation: Starting with a chlorinated pyridine precursor, such as 2,4-dichloro-3-nitropyridine, which undergoes selective substitution with morpholine to introduce nitrogen-containing groups .
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Thiocyanation: Treatment with potassium thiocyanate in acetic acid introduces a thiocyanate group, enabling cyclization to form the thiazole ring .
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Bromination: Copper bromide mediates bromination at position 3, a critical step for subsequent Suzuki-Miyaura couplings .
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Esterification: Introduction of the methyl ester via reaction with methanol under acidic or basic conditions.
Key solvents include dimethylformamide (DMF) and acetonitrile, while purification typically employs flash column chromatography .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the methyl ester ( ppm), isopropyl group ( ppm), and aromatic protons ( ppm) .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 329.21.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 329.21 g/mol |
| Solubility | Moderate in DMSO, acetonitrile |
| Melting Point | 168–170°C (predicted) |
| LogP (Partition Coefficient) | ~2.5 (estimated) |
The logP value suggests moderate lipophilicity, suitable for penetrating cellular membranes in biological assays.
Comparison with Structural Analogs
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Ethyl 3-bromo-4-methyl-6-(propan-2-yl)-... | Ethyl ester vs. methyl ester | |
| [4,6-Dimethyl-5-(propan-2-yl)-...]methanol | Hydroxymethyl substituent |
The methyl ester in the target compound may improve metabolic stability compared to ethyl analogs, while bromine offers synthetic versatility over chlorine or fluorine .
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